2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{3-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-{3-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization to introduce the bromophenyl and oxadiazole groups . The reaction conditions often include the use of solvents such as isopropanol and water, with catalysts like SiO2-tpy-Nb to achieve moderate to excellent yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized under specific conditions to form corresponding bromophenyl oxides.
Reduction: The oxadiazole ring can be reduced to form different derivatives with altered biological activities.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium iodide. Major products formed from these reactions include various bromophenyl and oxadiazole derivatives with potential biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{3-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group and oxadiazole ring play crucial roles in binding to target proteins and enzymes, modulating their activities . This modulation can lead to various biological effects, such as inhibition of viral replication, reduction of inflammation, and induction of cancer cell apoptosis .
Comparison with Similar Compounds
Similar compounds to 2-{3-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE include other isoindole derivatives and bromophenyl oxadiazoles. These compounds share structural similarities but differ in their specific functional groups and biological activities . For example:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another bromophenyl derivative with different biological properties.
N-(3-Bromopropyl)phthalimide: A related isoindole derivative with distinct chemical reactivity.
The uniqueness of 2-{3-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C19H14BrN3O3 |
---|---|
Molecular Weight |
412.2 g/mol |
IUPAC Name |
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H14BrN3O3/c20-13-9-7-12(8-10-13)17-21-16(26-22-17)6-3-11-23-18(24)14-4-1-2-5-15(14)19(23)25/h1-2,4-5,7-10H,3,6,11H2 |
InChI Key |
XPKXKZHIFWOCSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC(=NO3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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